Phenyl 1,3-dimethyl-1H-indene-1-carboxylate
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Overview
Description
Phenyl 1,3-dimethyl-1H-indene-1-carboxylate is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of a phenyl group attached to the indene core, along with two methyl groups and a carboxylate ester functional group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1,3-dimethyl-1H-indene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available substituted phenols.
Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is employed to form the phenyl group on the indene core.
Ring-Closing Metathesis: A ruthenium-catalyzed ring-closing metathesis reaction is used to construct the indene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1,3-dimethyl-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
Phenyl 1,3-dimethyl-1H-indene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of Phenyl 1,3-dimethyl-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 1,1-dimethyl-: Similar structure but lacks the phenyl and carboxylate groups.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: Similar structure with additional methyl groups.
1H-Indene, 1-phenyl-: Similar structure but lacks the carboxylate group.
Uniqueness
Phenyl 1,3-dimethyl-1H-indene-1-carboxylate is unique due to the presence of both phenyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62291-81-0 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
phenyl 1,3-dimethylindene-1-carboxylate |
InChI |
InChI=1S/C18H16O2/c1-13-12-18(2,16-11-7-6-10-15(13)16)17(19)20-14-8-4-3-5-9-14/h3-12H,1-2H3 |
InChI Key |
ULGNJJLDFUUDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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